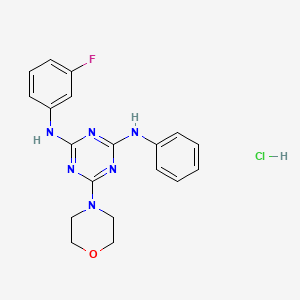

N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with fluorophenyl, morpholinyl, and phenyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazine ring, followed by the introduction of the fluorophenyl, morpholinyl, and phenyl groups through substitution reactions. The final step involves the conversion to the hydrochloride salt to improve its properties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N-(3-fluorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide

- 2-(3-fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride

Uniqueness

Compared to similar compounds, N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride stands out due to its unique combination of functional groups and structural features

Biological Activity

N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound that belongs to the class of 1,3,5-triazines. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22ClFN6O, with a molecular weight of approximately 416.9 g/mol. The compound features a triazine core that is substituted with various functional groups, which contribute to its unique chemical properties and biological activities.

Anticancer Properties

Research indicates that compounds within the 1,3,5-triazine class exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating a library of triazine derivatives found that certain compounds demonstrated promising results in inhibiting the growth of triple-negative breast cancer cells (MDA-MB231) while showing selectivity against non-cancerous cells (MCF-10A) .

Table 1: Inhibition of Cancer Cell Growth

| Compound | MDA-MB231 (%) | SKBR-3 (%) | MCF-7 (%) |

|---|---|---|---|

| 1 | 87 | 81 | 90 |

| 2 | 82 | 83 | 99 |

| 3 | 81 | 84 | 100 |

| 4 | 72 | 88 | 81 |

| ... | ... | ... | ... |

| 126 | 100 | 86 | 85 |

The most active compounds showed a growth inhibition concentration (GI50) as low as 0.06μM against MDA-MB231 cells .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. The inhibition of DHFR can lead to antimalarial effects and has implications in cancer treatment due to its role in nucleotide synthesis .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Triazine Core : This is achieved through cyclization reactions involving cyanoguanidine and appropriate aromatic compounds.

- Substitution Reactions : Morpholine is introduced via nucleophilic substitution.

- Hydrochloride Formation : The final product is converted into its hydrochloride salt through treatment with hydrochloric acid.

These methods can be optimized for higher yields and purity through various techniques such as microwave-assisted synthesis or sonochemical methods .

Case Studies

Several studies have focused on the biological activity of triazine derivatives similar to this compound:

- In Vitro Studies : A study demonstrated that certain derivatives selectively inhibited the growth of hormone-independent breast cancer cell lines while sparing normal cells .

- Mechanistic Studies : Research has explored the interaction mechanisms between these compounds and their molecular targets, including enzymes and receptors involved in cellular signaling pathways .

Properties

IUPAC Name |

2-N-(3-fluorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O.ClH/c20-14-5-4-8-16(13-14)22-18-23-17(21-15-6-2-1-3-7-15)24-19(25-18)26-9-11-27-12-10-26;/h1-8,13H,9-12H2,(H2,21,22,23,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPGKVHVMRYZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.